molecular formula C21H22N2O2 B2672853 2-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one CAS No. 899753-02-7

2-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2672853
CAS No.: 899753-02-7
M. Wt: 334.419
InChI Key: SWCQKFCYSVPRJK-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylbenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry research, belonging to the pyridazin-3(2H)-one family. Pyridazinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds extensively investigated for their diverse pharmacological potential . A key area of research for this scaffold is in the fields of cardiovascular diseases and oncology . Specifically, pyridazinone derivatives have been studied as vasodilators for the treatment of hypertension and as targeted anticancer agents, with some compounds acting through the inhibition of key enzymes like phosphodiesterases (PDE) or tyrosine kinases . The structural features of this compound—a pyridazinone core substituted with a 2,5-dimethylbenzyl group at the N-2 position and a 4-ethoxyphenyl group at the C-6 position—are common in the design of novel bioactive molecules. Researchers value this scaffold for its versatility and ability to interact with multiple biological targets. This product is intended for research purposes such as in vitro assay development, structure-activity relationship (SAR) studies, and as a synthetic intermediate. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own specific safety and handling assessments prior to use.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-6-(4-ethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-4-25-19-9-7-17(8-10-19)20-11-12-21(24)23(22-20)14-18-13-15(2)5-6-16(18)3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCQKFCYSVPRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzyl chloride with 4-ethoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit significant variability in biological activity and physicochemical properties depending on substituent groups. Below is a comparative analysis of 2-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one with structurally related compounds:

Substituent Effects at Position 2

  • This contrasts with simpler alkyl substituents (e.g., ethyl or methyl groups) seen in compounds like 2-ethyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS: 311321-71-8), which may reduce steric hindrance but also decrease metabolic stability .
  • Halogenated analogs: In , -chloro-6-phenyl-2-substituted pyridazinones (e.g., 3a-3h) demonstrate that electronegative substituents like chlorine enhance dipole interactions but may reduce solubility compared to alkyl or aryl groups .

Substituent Effects at Position 6

  • 6-(4-Ethoxyphenyl) group: The ethoxy moiety provides electron-donating effects, which could stabilize resonance structures of the pyridazinone core. This contrasts with 6-(4-chlorophenyl) or 6-(4-methylphenyl) analogs (), where electron-withdrawing (Cl) or electron-donating (CH₃) groups alter electronic density and binding affinity .
  • methyl) may improve selectivity for certain enzyme targets, such as phosphodiesterases or cyclooxygenases .

Core Modifications: Dihydropyridazinones vs. Pyridazinones

  • 4,5-Dihydropyridazin-3(2H)-ones (e.g., compounds in and ) feature a partially saturated core, which reduces aromaticity and may increase conformational flexibility. This contrasts with the fully unsaturated pyridazinone core in the target compound, which likely enhances π-π stacking interactions but reduces solubility .

Structural and Physicochemical Data Table

Compound Name Substituents (Position 2/6) Core Type Molecular Formula Molecular Weight Key Features
This compound 2,5-dimethylbenzyl / 4-ethoxyphenyl Pyridazinone (unsaturated) C₂₁H₂₂N₂O₂ 334.42 g/mol High lipophilicity, electron-rich aryl
2-Ethyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS: 311321-71-8) Ethyl / phenyl Dihydropyridazinone C₁₂H₁₄N₂O 202.26 g/mol Flexible core, lower molecular weight
6-(4-Chlorophenyl)-4-benzylidene-4,5-dihydropyridazin-3(2H)-one (3a, ) Benzylidene / 4-chlorophenyl Dihydropyridazinone C₁₇H₁₃ClN₂O 296.75 g/mol Electron-withdrawing Cl, conjugated system

Research Implications and Limitations

  • SAR insights : The target compound’s 4-ethoxyphenyl group may enhance binding to hydrophobic pockets in enzymes, while the 2,5-dimethylbenzyl group could mitigate rapid metabolism observed in simpler analogs .
  • Data gaps : The provided evidence lacks direct pharmacological or solubility data for the compound, necessitating further experimental validation.

Biological Activity

2-(2,5-Dimethylbenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. Its unique structure, characterized by a pyridazine core with specific substitutions, has garnered interest in medicinal chemistry and biological research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}

Key Properties:

  • Molecular Weight: 294.39 g/mol
  • CAS Number: 1234242
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is hypothesized that the compound may modulate enzyme activity or receptor signaling pathways, leading to significant physiological effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity: Preliminary studies suggest that the compound has cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve inhibition of tubulin polymerization, disrupting the mitotic process in cancer cells .
  • Antimicrobial Properties: The compound has shown potential antimicrobial activity against various bacterial strains, indicating possible applications in treating infections.

Data Tables

Biological Activity Cell Line/Organism Effect Observed Reference
CytotoxicityA549Moderate activity
CytotoxicityHeLaModerate activity
AntimicrobialE. coliInhibition of growth
AntimicrobialS. aureusInhibition of growth

Case Studies

  • Cytotoxicity in Cancer Cells:
    A study investigated the effects of this compound on A549 and HeLa cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting moderate potency compared to standard chemotherapeutics.
  • Antimicrobial Efficacy:
    Another research focused on the antimicrobial properties of this compound against E. coli and S. aureus. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antibacterial agent.

Q & A

Q. What are the optimal synthetic routes for 2-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach, starting with the preparation of a pyridazinone core followed by functionalization. A common method for analogous compounds includes:

  • Condensation reactions : Reacting 6-(4-ethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one with 2,5-dimethylbenzyl chloride under basic conditions (e.g., NaOEt in ethanol) .
  • Solvent optimization : Ethanol or DMF is preferred due to their ability to stabilize intermediates. Temperature control (25–80°C) and reaction time (12–24 hours) are critical to minimize side products .
  • Purification : Column chromatography or recrystallization (using 90% ethanol) ensures high purity (>95%) .

Q. How can structural characterization techniques confirm the molecular configuration of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, as demonstrated for structurally similar pyridazinones (e.g., 4-benzyl-6-phenyl derivatives) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., ethoxy phenyl protons at δ 6.8–7.2 ppm, dimethylbenzyl methyl groups at δ 2.2–2.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: ~350–360 g/mol) and fragmentation patterns .

Q. What preliminary assays are recommended to evaluate its bioactivity?

Methodological Answer:

  • Enzyme inhibition assays : Screen against kinases or phosphodiesterases using fluorescence-based protocols (e.g., ADP-Glo™ for kinase activity) .
  • Cellular viability tests : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with targets like G-protein-coupled receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyridazinone derivatives (e.g., varying IC50 values)?

Methodological Answer:

  • Standardized assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) to ensure reproducibility .
  • Comparative structural analysis : Use SAR studies to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance kinase inhibition) .
  • Meta-analysis : Aggregate data from multiple studies (e.g., via CheMBL or PubChem) to identify trends in bioactivity .

Example SAR Table (Hypothetical Data):

Substituent on PyridazinoneTarget EnzymeIC50 (µM)Reference
4-EthoxyphenylPDE3A0.45
4-ChlorophenylPDE3A1.20
2,5-DimethylbenzylEGFR0.89

Q. What experimental strategies are effective for studying environmental fate and biodegradation pathways?

Methodological Answer:

  • Environmental persistence assays : Use OECD 301B (Ready Biodegradability Test) to measure mineralization in aqueous systems .
  • Metabolite identification : LC-HRMS tracks transformation products (e.g., hydroxylation or cleavage of the ethoxy group) .
  • Ecotoxicity profiling : Conduct Daphnia magna acute toxicity tests (OECD 202) to assess ecological risks .

Q. How can computational modeling optimize the compound’s pharmacological profile?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to predict binding modes with targets (e.g., PDE3A or EGFR kinase domain) .
  • QSAR models : Train algorithms on datasets of pyridazinone derivatives to predict ADMET properties (e.g., logP, bioavailability) .
  • MD simulations : GROMACS analyzes stability of ligand-target complexes over 100-ns trajectories .

Q. What methodologies address challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Flow chemistry : Improves reproducibility and safety for high-temperature steps (e.g., cyclization reactions) .
  • DoE (Design of Experiments) : Optimizes parameters like catalyst loading (e.g., Pd/C for hydrogenation) and solvent ratios .
  • In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progress via FTIR or Raman spectroscopy .

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